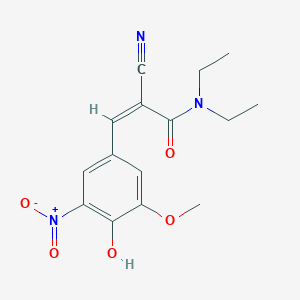

(E/Z)-3-O-Methyl Entacapone

Vue d'ensemble

Description

(E/Z)-3-O-Methyl Entacapone is a complex organic compound with a unique structure that includes a cyano group, a nitrophenyl group, and a methoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-3-O-Methyl Entacapone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic compound to introduce the nitro group.

Introduction of the methoxy group: The nitrophenyl intermediate is then subjected to methylation to introduce the methoxy group.

Formation of the cyano group: The intermediate is then reacted with a suitable reagent to introduce the cyano group.

Formation of the final product: The final step involves the reaction of the intermediate with diethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(E/Z)-3-O-Methyl Entacapone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amino derivatives of the original compound.

Substitution: Substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Pharmacological Properties

Mechanism of Action:

- COMT Inhibition: (E/Z)-3-O-Methyl Entacapone selectively inhibits COMT, leading to increased levels of levodopa in the bloodstream and consequently enhancing its efficacy .

- Bioavailability Improvement: By reducing the formation of 3-O-methyldopa, this compound increases the bioavailability of levodopa by approximately 30% .

Clinical Efficacy:

- Studies have demonstrated that entacapone significantly increases "ON" time (the period when medication is effective) and decreases "OFF" time (the period when symptoms return) in fluctuating Parkinson's disease patients .

- The addition of entacapone has been shown to improve motor function and quality of life metrics, such as the Unified Parkinson’s Disease Rating Scale scores .

Study 1: Efficacy in Fluctuating Patients

In a randomized controlled trial involving fluctuating Parkinson's disease patients, entacapone was administered alongside standard levodopa therapy. Results indicated:

- Increase in ON Time: Average ON time increased from 9.5 hours to 10.8 hours per day (p < 0.01).

- Reduction in OFF Time: Correspondingly, OFF time decreased from 7.0 hours to 5.9 hours per day (p < 0.05) .

Study 2: Quality of Life Improvements

A double-blind study assessed the impact of entacapone on quality of life in patients receiving stable doses of levodopa. Findings included:

- Enhanced Quality of Life: Improvements were noted across various domains including mobility and activities of daily living (ADLs), with significant reductions in levodopa requirements .

- Patient Satisfaction: Patients reported higher satisfaction levels due to reduced motor fluctuations and improved overall function.

Data Tables

| Study | Patient Group | Intervention | Key Findings |

|---|---|---|---|

| Study 1 | Fluctuating PD Patients | Entacapone + Levodopa | ON time increased by 1.3 hours; OFF time decreased by 1.1 hours |

| Study 2 | Stable PD Patients | Entacapone + Levodopa | Significant improvements in quality of life metrics; reduced need for rescue doses |

Mécanisme D'action

The mechanism of action of (E/Z)-3-O-Methyl Entacapone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with receptors: Modulating the activity of receptors on cell surfaces.

Affecting gene expression: Influencing the expression of genes involved in various biological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2Z)-2-Cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-hydroxyphenyl)acrylamide: Similar structure but with a different substituent.

(2E)-N-[3-(Dimethylamino)propyl]-3-(4-methoxyphenyl)acrylamide: Similar structure but with different functional groups.

Uniqueness

(E/Z)-3-O-Methyl Entacapone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Activité Biologique

(E/Z)-3-O-Methyl Entacapone, commonly referred to as Entacapone, is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT). This compound has gained attention for its therapeutic potential, particularly in the treatment of Parkinson's disease (PD), where it enhances the efficacy of levodopa by increasing its bioavailability and prolonging its action. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical implications.

Target Enzyme: COMT

The primary mechanism through which this compound exerts its effects is via the inhibition of COMT. This enzyme is responsible for the methylation of catecholamines, including dopamine, norepinephrine, and epinephrine. By inhibiting COMT, Entacapone reduces the conversion of levodopa into 3-O-methyldopa (3-OMD), an inactive metabolite, thereby increasing the availability of levodopa in the brain.

Biochemical Pathways

The inhibition of COMT leads to several biochemical changes:

- Increased Dopamine Levels : Enhanced levels of dopamine in the central nervous system (CNS) improve motor function in PD patients.

- Altered Metabolic Pathways : The compound affects the metabolic pathways associated with catecholamines, leading to increased plasma concentrations of levodopa and dopamine while decreasing 3-OMD levels.

Pharmacokinetics

Entacapone exhibits a bioavailability ranging from 29% to 46% , with a peak plasma concentration occurring approximately 0.4 to 0.9 hours after administration. Its half-life ranges from 0.4 to 1 hour , depending on individual factors such as age and health status. The compound is primarily metabolized in the liver through glucuronidation, resulting in high protein binding (approximately 98% ) in humans .

Efficacy in Parkinson's Disease

Clinical studies have demonstrated that adding Entacapone to levodopa therapy significantly improves motor functions in PD patients. Notable findings include:

- Increased "On" Time : In studies like SEESAW and NOMECOMT, patients experienced an increase in "on" time by approximately 1 to 2.5 hours per day when treated with Entacapone alongside levodopa/carbidopa .

- Reduced Levodopa Dosage : The addition of Entacapone allowed for a reduction in daily levodopa dosage by up to 16% , minimizing side effects associated with higher doses .

Proteomic Changes

Research has shown that Entacapone treatment induces significant changes in hippocampal proteins related to synaptic transmission and plasticity. Specifically:

- Increased expression of proteins such as dynamin I , synapsin I , and Munc18-1 was observed, suggesting enhanced synaptic trafficking and potential neuroprotective effects against neurodegenerative diseases .

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Bioavailability | 29% - 46% |

| Peak Plasma Concentration (t_max) | 0.4 - 0.9 hours |

| Half-Life | 0.4 - 1 hour |

| Protein Binding | ~98% |

| Metabolism | Hepatic (glucuronidation) |

Table 2: Clinical Outcomes from Studies on Entacapone

| Study | Increase in "On" Time | Reduction in Levodopa Dose |

|---|---|---|

| SEESAW | ~1 hour | ~12% |

| NOMECOMT | ~1.4 hours | ~12% |

| Ruottinen & Rinne | ~2.5 hours | ~16% |

Propriétés

IUPAC Name |

(Z)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3/b11-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZRYCCTAIVEQP-WDZFZDKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C(=C\C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744196 | |

| Record name | (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146698-91-1 | |

| Record name | (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.